molecular formula C12H13N3O3 B13888613 methyl N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]carbamate

methyl N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]carbamate

Cat. No.: B13888613
M. Wt: 247.25 g/mol
InChI Key: FUSGBSHYIDGALV-UHFFFAOYSA-N
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Description

Methyl N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]carbamate is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]carbamate typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol, in the presence of glacial acetic acid. The mixture is refluxed for several hours, and the reaction progress is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

Methyl N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]carbamate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]carbamate is unique due to its specific substitution pattern and the presence of both carbamate and pyrazole functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

methyl N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]carbamate

InChI

InChI=1S/C12H13N3O3/c1-8-6-11(16)15(14-8)10-5-3-4-9(7-10)13-12(17)18-2/h3-5,7H,6H2,1-2H3,(H,13,17)

InChI Key

FUSGBSHYIDGALV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC=CC(=C2)NC(=O)OC

Origin of Product

United States

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